molecular formula C14H12O6 B13077419 5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid

5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B13077419
M. Wt: 276.24 g/mol
InChI Key: YKXDMHXGPRQOMJ-UHFFFAOYSA-N
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Description

5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS: 1219-33-6) is a pyranone derivative with the molecular formula C₁₃H₁₀O₅ and a molecular weight of 246.21 g/mol. Structurally, it features a benzyloxymethoxy group at position 5, a ketone at position 4, and a carboxylic acid at position 2 of the pyran ring . This compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in the preparation of cephem antibiotics and aldose reductase inhibitors . Its synthesis typically involves the oxidation of 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one using Jones reagent, yielding 75–80% purity after recrystallization .

Properties

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

4-oxo-5-(phenylmethoxymethoxy)pyran-2-carboxylic acid

InChI

InChI=1S/C14H12O6/c15-11-6-12(14(16)17)19-8-13(11)20-9-18-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,16,17)

InChI Key

YKXDMHXGPRQOMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCOC2=COC(=CC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.

Another synthetic route involves the use of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid as a starting material. This compound can be reacted with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to form the desired product. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.

    Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent(s) Molecular Weight (g/mol) XLogP3 Synthesis Yield Key Applications
5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid 5-benzyloxymethoxy 246.21 1.5 75–80% Pharmaceutical intermediates
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid 5-methoxy 170.12 0.8* Not reported Antimicrobial research
5-[(4-Fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxylic acid 4-fluorobenzyloxy 264.21 2.1* Not available Drug design (electronic effects)
4-Oxo-4H-pyran-2,6-dicarboxylic acid 2,6-dicarboxylic acid 184.11 -0.3 Not reported Chelating agents
3-(5-(Benzyloxy)-4-oxo-4H-pyran-2-yl)acrylic acid 3-acrylic acid, 5-benzyloxy 272.26 2.0 Not reported Polymer precursors

*Estimated based on substituent contributions.

Physicochemical Properties

  • Lipophilicity : The benzyloxymethoxy group increases XLogP3 (1.5) compared to the methoxy analog (0.8), improving membrane permeability but reducing aqueous solubility .
  • Thermal stability : Benzyl-containing derivatives decompose at higher temperatures (~250°C) than hydroxy-substituted analogs (~200°C) due to aromatic stabilization .

Key Research Findings

  • Synthetic versatility : The benzyloxymethoxy group serves as a protecting group in multi-step syntheses, enabling efficient preparation of cephem antibiotics .
  • Structure-activity relationships (SAR) : Bulkier substituents at position 5 enhance aldose reductase inhibition but reduce solubility, necessitating formulation optimization .
  • Spectroscopic differentiation: IR spectra show distinct carbonyl stretches at 1740 cm⁻¹ (carboxylic acid) and 1630 cm⁻¹ (pyranone ketone), while UV spectra reveal bathochromic shifts (230–281 nm) due to extended conjugation .

Biological Activity

5-((Benzyloxy)methoxy)-4-oxo-4H-pyran-2-carboxylic acid is a notable compound within the class of heterocyclic pyranones, characterized by its unique structural features that include a pyran ring, a benzyloxy group, and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula of this compound is C13H10O5C_{13}H_{10}O_{5}, with a molecular weight of 246.22 g/mol. The presence of both benzyloxy and methoxy groups enhances its lipophilicity, allowing it to interact effectively with hydrophobic pockets in biological targets, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism of action likely involves the inhibition of specific enzymes or receptors essential for microbial survival.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have demonstrated that it can inhibit the activity of Src family kinases (SFKs), which are critical players in cancer progression. The inhibition of these kinases may lead to reduced cell proliferation and increased apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to engage in various molecular interactions:

  • Hydrogen Bonding : The benzyloxy group can form hydrogen bonds with target biomolecules.
  • Hydrophobic Interactions : The lipophilic nature of the compound allows it to interact favorably with hydrophobic regions of proteins.
  • π-π Stacking : The aromatic nature of the pyran ring may facilitate π-π stacking interactions with aromatic residues in proteins, further enhancing binding affinity.

Study 1: Inhibition of Src Kinase

A study focused on the synthesis and evaluation of derivatives based on this compound highlighted its effectiveness as an inhibitor of Src kinase. In vitro assays showed that compounds derived from this structure exhibited significant inhibitory effects on SFK activity, correlating with reduced cancer cell viability .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against a panel of bacterial strains. Results indicated that this compound demonstrated potent activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential application as an antimicrobial agent.

Data Tables

Property Value
Molecular FormulaC13H10O5C_{13}H_{10}O_{5}
Molecular Weight246.22 g/mol
Antimicrobial Activity (MIC)Varies by strain
Src Kinase Inhibition IC50Specific values needed from studies

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